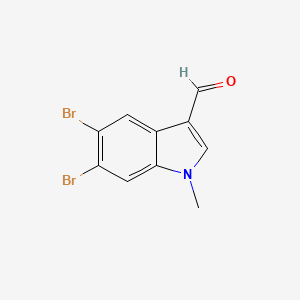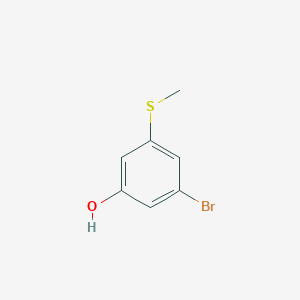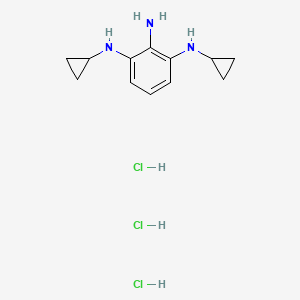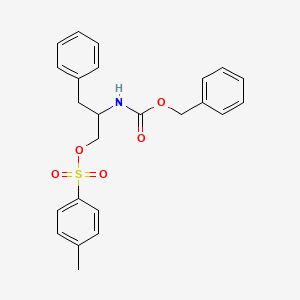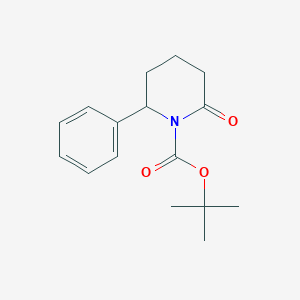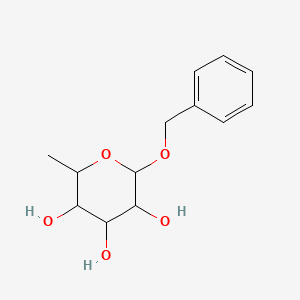
Benzyl alpha-L-rhamnopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alpha-L-rhamnopyranoside is a glycoside compound derived from rhamnose, a naturally occurring deoxy sugar This compound is characterized by the presence of a benzyl group attached to the alpha position of the L-rhamnopyranoside ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-L-rhamnopyranoside typically involves the glycosylation of rhamnose derivatives. One common method is the reaction of rhamnose with benzyl alcohol in the presence of an acid catalyst such as trifluoromethanesulfonic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. Advanced techniques such as column chromatography and recrystallization are employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl alpha-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the rhamnopyranoside ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: this compound can yield benzyl alpha-L-rhamnopyranosidic acid.
Reduction: The product can be benzyl alpha-L-deoxyrhamnopyranoside.
Substitution: Various substituted benzyl alpha-L-rhamnopyranosides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl alpha-L-rhamnopyranoside has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: The compound is studied for its role in cell signaling and as a potential modulator of biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Benzyl alpha-L-rhamnopyranoside exerts its effects involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Benzyl beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of rhamnose.
Benzyl alpha-D-galactopyranoside: Contains a galactose unit instead of rhamnose.
Benzyl alpha-L-fucopyranoside: Features a fucose sugar instead of rhamnose.
Uniqueness: Benzyl alpha-L-rhamnopyranoside is unique due to the presence of the rhamnose unit, which imparts distinct stereochemical properties and biological activities. Its specific configuration and the presence of the benzyl group make it particularly effective in certain biochemical applications compared to its analogs.
Propriétés
IUPAC Name |
2-methyl-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDDNIUJBFOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

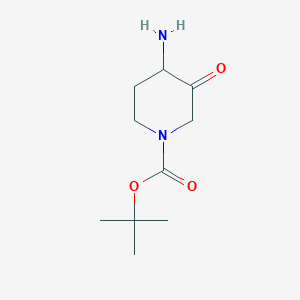

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)

